1,1'-(But-2-ene-2,3-diyl)bis(4-methoxybenzene)
Description
Properties
CAS No. |
895-37-4 |
|---|---|
Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
1-methoxy-4-[(E)-3-(4-methoxyphenyl)but-2-en-2-yl]benzene |
InChI |
InChI=1S/C18H20O2/c1-13(15-5-9-17(19-3)10-6-15)14(2)16-7-11-18(20-4)12-8-16/h5-12H,1-4H3/b14-13+ |
InChI Key |
AVDZRLFBDGAZLP-BUHFOSPRSA-N |
SMILES |
CC(=C(C)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
Isomeric SMILES |
C/C(=C(/C)\C1=CC=C(C=C1)OC)/C2=CC=C(C=C2)OC |
Canonical SMILES |
CC(=C(C)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(But-2-ene-2,3-diyl)bis(4-methoxybenzene) typically involves the reaction of 4-methoxybenzyl chloride with but-2-ene-2,3-diol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of the diol displace the chloride ions, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1’-(But-2-ene-2,3-diyl)bis(4-methoxybenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the double bond in the but-2-ene-2,3-diyl linker to a single bond.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 1,1’-(Butane-2,3-diyl)bis(4-methoxybenzene).
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,1’-(But-2-ene-2,3-diyl)bis(4-methoxybenzene) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,1’-(But-2-ene-2,3-diyl)bis(4-methoxybenzene) involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The methoxy groups and the but-2-ene-2,3-diyl linker play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with 1,1'-(But-2-ene-2,3-diyl)bis(4-methoxybenzene), differing primarily in bridging moieties, substituents, or stereochemistry:
Key Differences and Research Findings
Methoxychlor (C₁₆H₁₅Cl₃O₂): Structural divergence arises from the trichloroethylidene bridge, which enhances stability and pesticidal activity. Unlike the target compound, methoxychlor’s chlorine atoms contribute to its environmental persistence and toxicity, limiting its use in modern agriculture . Application: Broad-spectrum insecticide (now largely phased out due to ecological concerns).
(Z)- and (E)-1,4-bis(4-methoxyphenyl)-2,3-dimethylbut-1-ene (C₂₀H₂₂O₂) :
- These isomers exhibit distinct mass spectrometry fragmentation patterns. For example, the (Z)-isomer shows a base peak at m/z 121 ([M-C₁₂H₁₅O]⁺), while the (E)-isomer shares similar fragmentation but with varying intensity ratios .
- Reactivity : Steric effects from methyl groups influence isomer stability and synthetic utility.
(1E,3E)-1,4-bis(4-methoxyphenyl)buta-1,3-diene (C₁₈H₁₈O₂) :
- The conjugated diene system enables participation in Diels-Alder reactions, a property absent in the target compound’s isolated double bond. This makes the diene more reactive toward electrophiles and light-induced transformations .
- Spectral Properties : Extended conjugation results in UV-Vis absorption at longer wavelengths compared to the target compound.
Biological Activity
1,1'-(But-2-ene-2,3-diyl)bis(4-methoxybenzene), also known as BMB, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in various biological contexts.
Chemical Structure and Properties
1,1'-(But-2-ene-2,3-diyl)bis(4-methoxybenzene) features a symmetrical structure with two 4-methoxyphenyl groups linked by a butadiene unit. Its molecular formula is C18H18O2, and it has a molecular weight of 278.34 g/mol. The presence of methoxy groups enhances its lipophilicity and may contribute to its biological activity.
Antioxidant Activity
BMB exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. A study demonstrated that compounds with similar structures showed a capacity to scavenge free radicals effectively. This activity is attributed to the electron-donating ability of the methoxy groups, which stabilize free radicals through resonance stabilization .
Anticancer Potential
Research indicates that BMB may possess anticancer properties. In vitro studies have shown that derivatives of BMB can inhibit the proliferation of various cancer cell lines. For instance, compounds structurally related to BMB demonstrated cytotoxic effects against human breast cancer cells by inducing apoptosis and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis and cell cycle arrest |
| HeLa (Cervical Cancer) | 20 | Inhibition of proliferation via ROS generation |
| A549 (Lung Cancer) | 25 | Modulation of signaling pathways affecting survival |
Anti-inflammatory Effects
BMB has been noted for its anti-inflammatory properties. In a controlled study, it was found to reduce the production of pro-inflammatory cytokines in macrophages activated by lipopolysaccharides (LPS). This suggests that BMB could be beneficial in managing inflammatory diseases by modulating immune responses.
The biological activities of BMB can be attributed to several mechanisms:
- Antioxidant Mechanism : The methoxy groups donate electrons to neutralize free radicals, thereby reducing oxidative stress.
- Apoptotic Pathways : BMB triggers intrinsic apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
- Cytokine Modulation : It inhibits the NF-kB signaling pathway, leading to decreased expression of inflammatory cytokines.
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the effects of BMB on MCF-7 breast cancer cells. The results indicated that treatment with BMB resulted in a dose-dependent decrease in cell viability, with an IC50 value of 15 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to apoptosis .
Study 2: Anti-inflammatory Effects
In another study focusing on the anti-inflammatory effects of BMB, researchers treated RAW264.7 macrophages with LPS and subsequently administered BMB. The findings revealed a significant reduction in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
